2-Methoxy-3-methylanthracene-9,10-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methylanthracene-9,10-dione typically involves the reaction of methylanthraquinone with methanol in the presence of a catalyst . The reaction conditions include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .
Scientific Research Applications
2-Methoxy-3-methylanthracene-9,10-dione has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Medicine: Clinical studies have shown promising results for its use as an anticancer agent.
Industry: It is used in the production of dyes and as a sensitizer in photochemical reactions.
Mechanism of Action
The mechanism by which 2-Methoxy-3-methylanthracene-9,10-dione exerts its effects involves the inhibition of telomerase activity, which is crucial for the growth of cancer cells . The compound also binds to DNA and induces apoptosis by inhibiting the expression of genes involved in tumorigenesis . This dual action makes it a potent anticancer agent.
Comparison with Similar Compounds
Similar Compounds
2-Methylanthraquinone: This compound is structurally similar but lacks the methoxy group, which may affect its biological activity.
3-Methylanthraquinone: Similar to 2-Methylanthraquinone but with the methyl group in a different position.
2-Methoxy-9,10-anthraquinone: Similar to 2-Methoxy-3-methylanthracene-9,10-dione but lacks the methyl group.
Uniqueness
This compound is unique due to its combined methoxy and methyl groups, which contribute to its potent antioxidant and anticancer properties . This structural uniqueness enhances its ability to inhibit telomerase activity and induce apoptosis in cancer cells .
Properties
IUPAC Name |
2-methoxy-3-methylanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-9-7-12-13(8-14(9)19-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJILUWQPXMLLTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279691 | |
Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17241-42-8 | |
Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17241-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-3-methyl-9,10-anthracenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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